4-butoxy-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide
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Overview
Description
4-butoxy-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Bioactivity
4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide and its derivatives have been explored for potential antitumor effects and various bioactivities. A specific compound, N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, showed potential antitumor effects and excellent bioactivities. This compound was synthesized from commercially available materials and underwent several reactions including ring closing, reduction, and acylation, yielding a product whose structure was confirmed through various spectroscopic methods (H. Bin, 2015).
Cardiotonic Activities
Certain derivatives of 4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, specifically 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, have been synthesized and assessed for their cardiotonic activities. The cardiotonic effects of these compounds were confirmed through Straub’s perfusion method, indicating their potential as cardiotonic agents (Teng Wang et al., 2008).
Chemosensor for Metal Ions
A derivative, specifically a phenoxazine-based fluorescence chemosensor, was designed and synthesized for selective detection of Ba2+ ions. This chemosensor, referred to as 4PB, demonstrated high selectivity and sensitivity for Ba2+, functioning through an intramolecular charge transfer mechanism. The potential of this chemosensor was further validated through live cell imaging, confirming its capability for specific detection of Ba2+ in living cells (P. Ravichandiran et al., 2019).
Anti-Tubercular Scaffold
A series of novel derivatives were synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. These derivatives exhibited promising activity and non-cytotoxic nature. Molecular docking studies and theoretical evaluations of cell permeability suggested their potential as leads in anti-tubercular drug discovery (Urja D. Nimbalkar et al., 2018).
Fluorescence Turn-On Chemosensor
4PB, a phenoxazine-based fluorescence chemosensor, was synthesized and exhibited selective detection of Ba2+ ions, displaying high selectivity and sensitivity. The chemosensor functioned through an intramolecular charge transfer mechanism, and its effectiveness was further supported by live cell imaging in MCF-7 cells (P. Ravichandiran et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit anti-tubercular activity, suggesting they may interact with the biochemical pathways of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant anti-tubercular activity, indicating potential therapeutic effects .
Properties
IUPAC Name |
4-butoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-3-5-16-30-20-12-8-18(9-13-20)23(27)24-19-10-6-17(7-11-19)21-14-15-22(26-25-21)31(28,29)4-2/h6-15H,3-5,16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGYBNOLFWQMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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